molecular formula C19H23N5O2 B7498213 N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

カタログ番号: B7498213
分子量: 353.4 g/mol
InChIキー: YVAPKQXHENLFBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the orexin 1 receptor. Orexin 1 receptor antagonists have been shown to have potential therapeutic value in the treatment of sleep disorders, addiction, and obesity.

科学的研究の応用

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders such as insomnia and narcolepsy. The compound has been shown to have a potent and selective inhibition of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In addition, this compound has also been studied for its potential use in the treatment of addiction and obesity.

作用機序

The mechanism of action of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves the selective inhibition of the orexin 1 receptor. The orexin system is involved in the regulation of various physiological functions including sleep, appetite, and addiction. The inhibition of the orexin 1 receptor by this compound leads to a decrease in wakefulness and an increase in sleep. In addition, the compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has a high affinity for the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. The inhibition of the orexin 1 receptor by this compound leads to a decrease in wakefulness and an increase in sleep. In addition, the compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

実験室実験の利点と制限

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has several advantages for lab experiments. The compound is highly selective for the orexin 1 receptor, which allows for the specific targeting of this receptor in experiments. In addition, the compound has high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in experiments. In addition, the compound has a relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several future directions for the study of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide. One area of research is in the development of new orexin 1 receptor antagonists with improved pharmacokinetic properties. Another area of research is in the study of the potential therapeutic applications of this compound in the treatment of addiction and obesity. Finally, the compound may also have potential applications in the study of the orexin system and its role in regulating physiological functions such as sleep and appetite.
Conclusion
This compound is a novel and potent inhibitor of the orexin 1 receptor. The compound has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. The compound has a high affinity for the orexin 1 receptor and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also several future directions for the study of the compound.

合成法

The synthesis of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves the reaction of 1-(4-acetamidophenyl)-4-bromobutane with 2-pyrazinecarboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

特性

IUPAC Name

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-14(25)23-17-4-2-15(3-5-17)12-22-19(26)16-6-10-24(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAPKQXHENLFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。